molecular formula C12H14BBrFNO4 B3118420 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester CAS No. 2377611-63-5

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester

Cat. No. B3118420
M. Wt: 345.96
InChI Key: BIYJDUWLJIBHGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester is a chemical compound with the following properties:



  • IUPAC Name : 2-(2-bromo-6-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Molecular Formula : C12H14BBrFNO4

  • Molecular Weight : 345.96 g/mol

  • CAS Number : 2377611-63-5

  • Appearance : Not currently available (please refer to the source for updates)



Molecular Structure Analysis

The compound’s molecular structure consists of a boron atom (B) bonded to a phenyl ring containing bromine (Br), fluorine (F), and nitro (NO2) substituents. The pinacol ester group provides stability and solubility.




Chemical Reactions Analysis

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, where it serves as a boronate ester precursor.



Physical And Chemical Properties Analysis


  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF)

  • Melting Point : Not currently available

  • Boiling Point : Not currently available

  • Stability : Store refrigerated

Scientific Research Applications

Synthesis and Functionalization

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester is a versatile reagent in organic synthesis, particularly in the formation of (multi)fluoroarenes through nickel-catalyzed borylation of polyfluoroarenes. This process involves C-F bond activation and transmetalation, highlighting the reagent's role in introducing boronate ester functionalities into partially fluorinated arenes (Zhou et al., 2016). Similarly, the Suzuki-Miyaura coupling polymerization technique utilizes such boronic esters for synthesizing π-conjugated polymers with boronic acid moieties, demonstrating their utility in creating high-molecular-weight polymers (Nojima et al., 2016).

Catalysis and Chemical Transformations

The compound also finds application in catalysis, where Ni/Cu-catalyzed transformation of fluoroarenes to arylboronic acid pinacol esters via C-F bond cleavage is reported. This method enables diverse functionalizations of fluoroarenes, showcasing the compound's role in synthesizing functionalized arenes (Niwa et al., 2015). Additionally, the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers through Suzuki coupling reactions involving arylboronic acid pinacol esters further exemplifies its application in tailored light emission materials (Neilson et al., 2007).

Sensor Development and Material Science

In sensor development, organoboron compounds derived from pinacol esters serve as Lewis acid receptors for fluoride ions, demonstrating their potential in constructing selective sensors. This application is particularly relevant in designing polymer membrane electrodes for fluoride detection, underscoring the compound's utility in sensor technology (Jańczyk et al., 2012). Moreover, the discovery of long-lived room-temperature phosphorescence from arylboronic esters, including those similar to 2-bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester, opens new avenues in material science for developing phosphorescent materials without heavy atoms (Shoji et al., 2017).

Safety And Hazards

Refer to the MSDS for safety information

Future Directions

Research on 2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester continues to explore its applications in organic synthesis, medicinal chemistry, and materials science. Future studies may focus on optimizing its reactivity, developing new synthetic routes, and investigating its biological properties.


For more detailed information, please refer to the source and relevant peer-reviewed papers. If you have any further questions, feel free to ask!


properties

IUPAC Name

2-(2-bromo-6-fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BBrFNO4/c1-11(2)12(3,4)20-13(19-11)9-7(15)5-6-8(10(9)14)16(17)18/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIYJDUWLJIBHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Br)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BBrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-nitrophenylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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